molecular formula C22H17FN2O5S3 B14997979 2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B14997979
M. Wt: 504.6 g/mol
InChI Key: JQXCCKYHFHVPRZ-UHFFFAOYSA-N
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Description

2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a combination of fluorobenzenesulfonyl, thiophene, oxazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the oxazole ring, the introduction of the thiophene and fluorobenzenesulfonyl groups, and the final coupling with the methoxyphenylacetamide moiety. Common reagents used in these reactions include various sulfonyl chlorides, thiophene derivatives, and oxazole precursors. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution of the fluorine atom can yield various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzenesulfonyl chloride
  • 4-Chloro-2-fluorobenzenesulfonyl chloride
  • 2-{[4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Uniqueness

2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxazole and thiophene rings, along with the fluorobenzenesulfonyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H17FN2O5S3

Molecular Weight

504.6 g/mol

IUPAC Name

2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H17FN2O5S3/c1-29-17-6-3-2-5-16(17)24-19(26)13-32-22-21(25-20(30-22)18-7-4-12-31-18)33(27,28)15-10-8-14(23)9-11-15/h2-12H,13H2,1H3,(H,24,26)

InChI Key

JQXCCKYHFHVPRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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